molecular formula C16H14N2S B2495915 2-methyl-N-phenylindolizine-3-carbothioamide CAS No. 15778-33-3

2-methyl-N-phenylindolizine-3-carbothioamide

Cat. No.: B2495915
CAS No.: 15778-33-3
M. Wt: 266.36
InChI Key: YQAMBEPYMRLAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-phenylindolizine-3-carbothioamide is a compound belonging to the indolizine family, which is a class of nitrogen-containing heterocycles.

Preparation Methods

The synthesis of 2-methyl-N-phenylindolizine-3-carbothioamide can be achieved through various synthetic routes. One common method involves the radical cyclization/cross-coupling of appropriate precursors . The reaction conditions typically include the use of radical initiators and catalysts to facilitate the formation of the indolizine ring. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure efficient and consistent production .

Chemical Reactions Analysis

2-methyl-N-phenylindolizine-3-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .

Biological Activity

2-Methyl-N-phenylindolizine-3-carbothioamide, a compound belonging to the indolizine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C12H12N2S
  • Molecular Weight : 220.30 g/mol
  • CAS Number : 15778-33-3

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and colon cancer. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

  • Case Study : In a study conducted on breast cancer cell lines, treatment with this compound resulted in a reduction of cell viability by approximately 70% at a concentration of 20 µM after 48 hours. The study highlighted the compound's ability to activate caspase pathways, which are critical for programmed cell death.

2. Antimicrobial Activity

The compound has shown promising results as an antimicrobial agent. It exhibits inhibitory activity against a range of bacteria and fungi.

  • Research Findings : A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings suggest potential use in treating infections caused by resistant strains.

3. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes.

  • Mechanism of Action : The compound selectively inhibits COX-2, reducing the synthesis of pro-inflammatory mediators. This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Apoptosis Induction : Activation of caspases leads to apoptosis in cancer cells.
  • COX Enzyme Inhibition : Selective inhibition of COX-2 reduces inflammation without affecting COX-1, preserving gastric mucosal integrity.

Comparative Analysis

The table below summarizes the biological activities of this compound compared to other indolizine derivatives:

CompoundAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateHigh
Indolizine Derivative AModerateHighLow
Indolizine Derivative BLowModerateModerate

Properties

IUPAC Name

2-methyl-N-phenylindolizine-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-12-11-14-9-5-6-10-18(14)15(12)16(19)17-13-7-3-2-4-8-13/h2-11H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAMBEPYMRLAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.